molecular formula C20H20N4O B4389457 1-(4,6-dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(4,6-dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B4389457
M. Wt: 332.4 g/mol
InChI Key: UXUICZXIVJZMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4,6-dimethyl-2-pyrimidinyl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is 332.16371127 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4C_{15}H_{18}N_{4}, with a molecular weight of 258.33 g/mol. The structure features a pyrimidine ring and an indazole moiety which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor for specific enzymes and receptors.

1. Inhibition of Human Neutrophil Elastase (HNE)

Recent studies have demonstrated that derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one core exhibit significant inhibitory activity against human neutrophil elastase (HNE), a serine protease involved in inflammatory processes. The Ki values for these inhibitors ranged from 6 to 35 nM, indicating potent activity. This suggests that the compound could be beneficial in treating inflammatory diseases and conditions associated with excessive HNE activity .

2. Opioid Receptor Modulation

Another area of research has explored the compound's interaction with opioid receptors. In vitro studies indicated that related compounds act as full agonists at μ-opioid receptors with high binding affinity (15 ± 2 nM). This mechanism could lead to effective pain management strategies with reduced side effects compared to traditional opioids .

The mechanisms through which this compound exerts its biological effects involve modulation of specific signaling pathways:

  • Neutrophil Elastase Inhibition : The compound competitively inhibits HNE by binding to the active site, thereby preventing substrate access and subsequent proteolytic activity .
  • Opioid Receptor Activation : The activation of μ-opioid receptors leads to analgesic effects through the inhibition of pain pathways in the central nervous system. This is further supported by β-arrestin recruitment assays indicating a robust signaling response .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anti-inflammatory Effects : In vivo experiments demonstrated that administration of related indazole derivatives significantly reduced inflammation markers in animal models, supporting their use in treating inflammatory diseases.
  • Pain Management : Clinical evaluations showed that patients receiving treatment with opioid receptor agonists derived from this compound experienced significant pain relief with fewer gastrointestinal side effects compared to standard opioid therapies .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Biological ActivityMeasurement MethodResultReference
HNE InhibitionKi Value6 - 35 nM
μ-opioid Receptor BindingBinding Affinity15 ± 2 nM
Analgesic EfficacyTail-flick TestSignificant Pain Relief

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-12-6-4-5-7-16(12)15-9-18-17(19(25)10-15)11-21-24(18)20-22-13(2)8-14(3)23-20/h4-8,11,15H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUICZXIVJZMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC3=C(C=NN3C4=NC(=CC(=N4)C)C)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,6-dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
Reactant of Route 2
1-(4,6-dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
1-(4,6-dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
1-(4,6-dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
1-(4,6-dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
1-(4,6-dimethylpyrimidin-2-yl)-6-(2-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.